molecular formula C18H18N6O B2482706 (5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034385-25-4

(5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2482706
CAS No.: 2034385-25-4
M. Wt: 334.383
InChI Key: FPVHJQNPDXYPSH-UHFFFAOYSA-N
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Description

(5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: is a complex organic compound with a molecular formula of C18H18N6O and a molecular weight of 334.383 . This compound features a pyrazine ring substituted with a methyl group and a triazolyl-pyrrolidinyl moiety, making it a unique and interesting molecule in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazine and triazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: to form the pyrazine ring.

  • Cyclization reactions: to create the triazole ring.

  • Amide bond formation: to link the pyrazine and triazole components.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction of the triazole ring or the pyrazine ring.

  • Substitution Reactions: Replacement of hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution Reactions: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interactions with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific applications. it may involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

  • 5-Phenyl-1H-1,2,3-triazole derivatives

  • Pyrazine derivatives

  • Pyrrolidinyl compounds

Uniqueness: This compound is unique due to its specific combination of the pyrazine and triazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-13-9-20-16(10-19-13)18(25)23-8-7-15(11-23)24-12-17(21-22-24)14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHJQNPDXYPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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